molecular formula C7H4BrFN2S B1294201 7-Bromo-4-fluorobenzo[d]thiazol-2-amine CAS No. 942473-90-7

7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Cat. No.: B1294201
CAS No.: 942473-90-7
M. Wt: 247.09 g/mol
InChI Key: LWIGNCTXUWWDDC-UHFFFAOYSA-N
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Description

7-Bromo-4-fluorobenzo[d]thiazol-2-amine is a synthetic organic compound with the molecular formula C7H4BrFN2S and a molecular weight of 247.09 g/mol. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Mechanism of Action

While the specific mechanism of action for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is not mentioned in the search results, thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Safety and Hazards

The compound has the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The thiazole scaffold is present in more than 18 FDA-approved drugs and numerous experimental drugs . Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . Therefore, the future directions for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine could involve further exploration of its potential in pharmaceutical applications, particularly in the development of new anticancer drugs.

Preparation Methods

The synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 4-bromo-7-fluoro-1,3-benzothiazole with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as copper, and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

7-Bromo-4-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazoles.

Scientific Research Applications

7-Bromo-4-fluorobenzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown its potential as an anticancer agent, particularly against breast adenocarcinoma cell lines.

    Industry: It is used in the development of new materials and chemical sensors.

Comparison with Similar Compounds

7-Bromo-4-fluorobenzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    4-Bromo-7-fluoro-1,3-benzothiazole: Similar in structure but lacks the amine group, which may affect its biological activity.

    2-Amino-4-bromo-7-fluorobenzothiazole: Another derivative with similar properties but different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

7-bromo-4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIGNCTXUWWDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650177
Record name 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-90-7
Record name 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-fluoro-1,3-benzothiazol-2-amine
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